molecular formula C13H16N2O5S B4564576 4-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-methyl-4-oxo-2-butenoic acid

4-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-methyl-4-oxo-2-butenoic acid

Cat. No.: B4564576
M. Wt: 312.34 g/mol
InChI Key: PETODDKGLWJDAX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-methyl-4-oxo-2-butenoic acid is a useful research compound. Its molecular formula is C13H16N2O5S and its molecular weight is 312.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.07799279 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research by Ilyasov et al. (2020) delves into the antioxidant capacity of compounds, focusing on the ABTS/PP decolorization assay. This study highlights the complex reaction pathways involved in the antioxidant capacity of phenolic compounds, suggesting potential applications of related chemical structures in evaluating and enhancing antioxidant properties in various contexts (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Pharmacological Effects of Phenolic Acids

Naveed et al. (2018) review the pharmacological effects of Chlorogenic Acid (CGA), a phenolic acid with antioxidant, anti-inflammatory, and neuroprotective roles, among others. This study underscores the biological and therapeutic potentials of phenolic compounds, including their role in lipid and glucose metabolism regulation, which could inform the development of treatments for various metabolic disorders (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Xia, Modarresi-Ghazani, Li, & Zhou, 2018).

Biological Activities of p-Coumaric Acid and Its Conjugates

Pei et al. (2016) provide an extensive review of p-Coumaric acid and its conjugates, exploring their occurrence, bioavailability, and a wide range of biological activities, including antioxidant and anti-cancer properties. This research highlights the significance of understanding the multifaceted roles of phenolic compounds in developing dietary supplements and pharmaceuticals (Pei, Ou, Huang, & Ou, 2016).

Environmental and Health Impacts of Chemical Compounds

Studies on the environmental and health impacts of various chemical compounds, including those related to the aminosulfonyl group, are crucial for assessing their safety, potential risks, and regulatory considerations. For instance, research on the occurrence, fate, and behavior of parabens in aquatic environments by Haman et al. (2015) and the genotoxicity and carcinogenicity data compilation on aromatic aminosulphonic acids by Jung, Steinle, & Anliker (1992) contribute to a broader understanding of the environmental and health implications of chemical substances (Haman, Dauchy, Rosin, & Munoz, 2015); (Jung, Steinle, & Anliker, 1992).

Properties

IUPAC Name

(E)-2-methyl-4-oxo-4-[2-(4-sulfamoylphenyl)ethylamino]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-9(13(17)18)8-12(16)15-7-6-10-2-4-11(5-3-10)21(14,19)20/h2-5,8H,6-7H2,1H3,(H,15,16)(H,17,18)(H2,14,19,20)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETODDKGLWJDAX-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-methyl-4-oxo-2-butenoic acid
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4-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-methyl-4-oxo-2-butenoic acid
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4-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-methyl-4-oxo-2-butenoic acid
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4-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-methyl-4-oxo-2-butenoic acid
Reactant of Route 5
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4-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-methyl-4-oxo-2-butenoic acid
Reactant of Route 6
4-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-methyl-4-oxo-2-butenoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.